2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid
Description
2-[3-(1H-1,2,4-Triazol-1-yl)propanamido]propanoic acid is a triazole-containing carboxylic acid derivative characterized by a propanamido linker bridging the 1,2,4-triazole ring and the propanoic acid backbone. Its molecular formula is C₈H₁₁N₅O₃ (calculated molecular weight: 225.21 g/mol). The compound integrates a 1,2,4-triazole moiety, a heterocyclic ring known for its versatility in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
2-[3-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-6(8(14)15)11-7(13)2-3-12-5-9-4-10-12/h4-6H,2-3H2,1H3,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRMNFNRNBJYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCN1C=NC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of hydrazinecarbothioamides in the presence of basic media, such as sodium hydroxide or potassium hydroxide . Another approach involves the use of microwave irradiation to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that certain derivatives showed potent activity against multidrug-resistant pathogens, suggesting their potential as new antimicrobial agents .
Cancer Research
The compound's ability to inhibit specific enzymes involved in cancer progression has been a focus of study. For example, in vitro assays have shown that triazole-containing compounds can inhibit the proliferation of melanoma and colon cancer cell lines by targeting the BRAFV600E mutation . This highlights the compound's potential role in developing targeted cancer therapies.
Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory drugs. Studies have reported that triazole derivatives can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Fungicides
The triazole structure is prevalent in agricultural chemistry as well. Compounds similar to this compound are used as fungicides due to their ability to inhibit ergosterol synthesis in fungi. This mechanism disrupts fungal cell membrane integrity and has been effective against various crop pathogens .
Plant Growth Regulators
Emerging research suggests that triazole compounds can also act as plant growth regulators. They have been shown to enhance root development and increase resistance to abiotic stressors such as drought . This application is particularly valuable in improving crop yields under challenging environmental conditions.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most effective derivative, significantly lower than conventional antibiotics .
Case Study 2: Cancer Cell Line Studies
A series of synthesized triazole derivatives were evaluated for their cytotoxic effects on human melanoma cells (A375). The most potent compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating strong potential for further development into a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the active site of enzymes, disrupting their function . The compound may also form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[3-(1H-1,2,4-Triazol-1-yl)propanamido]propanoic acid and related triazole-containing propanoic acid derivatives:
Key Comparative Insights:
Heterocyclic Ring Variations :
- Replacement of 1,2,4-triazole with tetrazole (as in ) increases ring stability but reduces hydrogen-bonding capacity due to fewer nitrogen lone pairs.
- Pyrazole analogs (e.g., ) exhibit distinct electronic profiles, impacting target selectivity in antiproliferative assays.
Linker Modifications: The propanamido linker in the target compound provides greater flexibility compared to the rigid acetamido spacer in tetrazole derivatives . This may enhance binding to flexible enzyme active sites. Direct attachment of triazole to the amino acid backbone (e.g., ) simplifies synthesis but limits structural diversity.
Hydroxyl groups () enhance hydrophilicity and metal-chelation capabilities, favoring applications in metalloenzyme inhibition.
Biological Activity: Compounds with amino acid backbones (e.g., ) show superior bioavailability compared to carboxylic acid-terminated analogs. Benzoic acid derivatives () exhibit enhanced antiproliferative activity, likely due to aromatic stacking interactions with HDACs.
Biological Activity
2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₈H₁₂N₄O₃
- Molecular Weight : 212.21 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound and its derivatives:
Anti-inflammatory Activity
A significant focus has been placed on the anti-inflammatory properties of this compound. In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that derivatives of this compound significantly inhibited the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).
Key Findings:
- Cytokine Inhibition : Compounds showed a reduction in TNF-α production by approximately 44–60% at higher concentrations (50 µg/mL) compared to controls .
- Low Toxicity : Viability assays indicated low toxicity levels, with cell viability remaining above 94% at doses up to 100 µg/mL .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains. Studies reported that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria.
Comparison of Antimicrobial Activity:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| 3a | Moderate | Low |
| 3c | High | Moderate |
| 3e | Low | High |
The mechanism through which this compound exerts its effects appears to involve modulation of inflammatory pathways. The inhibition of TNF-α and IFN-γ suggests a potential role in regulating immune responses.
Case Studies
A notable study evaluated the effects of this compound in a model of inflammation induced by lipopolysaccharides (LPS). The results indicated that treatment with the compound led to:
- A significant decrease in cytokine levels.
- Enhanced survival rates in models of bacterial infection.
Q & A
Q. What are the optimal synthetic routes for 2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a reflux-based method using hydroxylamine hydrochloride and KOH to introduce the triazole moiety, with a 4-hour reaction time . To enhance efficiency, consider microwave-assisted synthesis (reducing time) or catalyst screening (e.g., Cu(I)-catalyzed click chemistry for triazole formation). Computational tools, such as reaction path searches using quantum chemical calculations ( ), can optimize solvent systems and reaction conditions .
Q. How should researchers characterize the structural integrity of this compound, especially regarding stereochemistry and functional group confirmation?
- Methodological Answer : Use a combination of and NMR spectroscopy to verify the triazole ring and amide bond positions, as demonstrated in for analogous compounds . For stereochemical analysis, employ chiral HPLC or polarimetry. Mass spectrometry (HRMS) and FT-IR can confirm molecular weight and functional groups (e.g., carbonyl stretching at ~1650 cm). Cross-reference spectral data with synthesized standards or computational predictions ( ) .
Q. What analytical methods are recommended for purity assessment and impurity profiling?
- Methodological Answer : Follow pharmacopeial guidelines ( ) using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Monitor impurities like unreacted intermediates or degradation products. For quantification, calibrate against reference standards (e.g., USP Anastrozole RS in ) and validate methods per ICH guidelines . Mass spectrometry-coupled LC (LC-MS) can identify trace impurities.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Conduct systematic meta-analyses to identify variables such as assay conditions (e.g., cell line specificity, concentration ranges). For example, highlights antiproliferative activity in HDAC inhibition assays, but discrepancies may arise from differences in cell viability protocols. Validate findings using orthogonal assays (e.g., enzymatic vs. cellular) and apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors .
Q. What strategies are effective for impurity control during large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) to monitor reactions in real time, as suggested in ’s classification of reaction engineering . Use fractional crystallization or preparative HPLC for purification. For structurally similar impurities (e.g., regioisomers in ), optimize column chromatography conditions (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. How can computational methods be integrated with experimental workflows to optimize synthesis and biological activity prediction?
- Methodological Answer : Apply quantum mechanical calculations ( ) to model reaction pathways and transition states, reducing trial-and-error experimentation . For activity prediction, use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., HDAC enzymes). Validate predictions with in vitro assays, as in ’s antiproliferative testing .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine target-based and phenotypic assays. For example, use enzyme inhibition assays (e.g., HDAC fluorometric kits) alongside transcriptomic profiling (RNA-seq) to identify downstream pathways. Structure-activity relationship (SAR) studies, guided by analogs in and , can pinpoint critical functional groups . Employ CRISPR-Cas9 knockout models to validate target specificity.
Data Management and Validation
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) and chemical software ( ) for secure, centralized data storage . For reproducibility, document synthetic protocols in detail (e.g., solvent purity, temperature gradients) and share raw spectral data via public repositories (e.g., PubChem, ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
